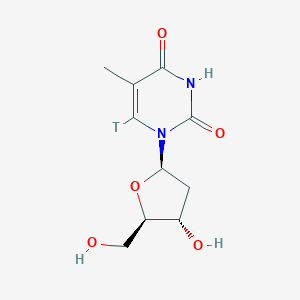
Thymidine-6-t
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine-6-t is a useful research compound. Its molecular formula is C10H14N2O5 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cell Proliferation Studies
Thymidine-6-t is extensively used in cell proliferation assays, particularly the thymidine incorporation assay. This method involves measuring the uptake of radiolabeled thymidine into newly synthesized DNA strands during mitosis. The assay is vital for:
- Cancer Research : Evaluating the effects of chemotherapeutic agents on tumor cell growth.
- Immunology : Studying lymphocyte proliferation in response to antigens.
- Stem Cell Research : Assessing the proliferation capacity of stem cells under various conditions .
Data Table: Common Applications of this compound in Cell Proliferation Studies
Cell Cycle Analysis
This compound is instrumental in inferring cell cycle parameters. Techniques such as tritiated thymidine autoradiography allow researchers to determine the duration of various cell cycle phases. This application is crucial for understanding:
- Cell Cycle Dynamics : Estimating S-phase duration and overall cell cycle time.
- Effects of Treatments : Analyzing how different treatments affect cell cycle progression .
Pharmacological Studies
In pharmacology, this compound serves as a model compound to evaluate drug interactions and mechanisms of action. Its ability to incorporate into DNA allows researchers to:
- Assess Drug Efficacy : Determine how drugs influence DNA synthesis and cellular proliferation.
- Investigate Toxicity : Study cytotoxic effects of compounds on normal versus cancerous cells .
DNA Damage and Repair Studies
Thymidine analogues, including this compound, are used to study DNA damage and repair mechanisms. For instance:
- Phage Display Techniques : Researchers have utilized phage display methods to select antibodies that recognize DNA damage sites involving thymidine analogues .
- Topical Treatments : Investigations into thymidine dinucleotide treatments have shown protective effects against UV-induced skin damage, highlighting its potential therapeutic applications .
Case Study: Thymidine Analogues in Cancer Treatment
A study demonstrated that treatment with thymidine dinucleotide significantly reduced squamous cell carcinoma development in UV-exposed models. This finding underscores the potential of thymidine derivatives in cancer prevention strategies.
Propriétés
Numéro CAS |
13123-05-2 |
|---|---|
Formule moléculaire |
C10H14N2O5 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-6-tritiopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i3T |
Clé InChI |
IQFYYKKMVGJFEH-LJTCTKOTSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
SMILES isomérique |
[3H]C1=C(C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)C |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Key on ui other cas no. |
13123-05-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















